Cas no 2228128-44-5 (2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid)

2-Amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is a specialized heterocyclic compound featuring both an amino acid backbone and a pyrazole moiety. This structure imparts unique reactivity, making it valuable as a building block in pharmaceutical and agrochemical synthesis. The presence of the ethyl-substituted pyrazole enhances lipophilicity, potentially improving bioavailability in drug development applications. Its bifunctional nature allows for versatile derivatization, enabling the formation of amides, esters, or metal complexes. The compound's chiral center offers opportunities for enantioselective synthesis. It is particularly useful in medicinal chemistry for designing kinase inhibitors or other biologically active molecules due to its ability to mimic natural amino acids while introducing heterocyclic diversity.
2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid structure
2228128-44-5 structure
Product Name:2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
CAS No:2228128-44-5
MF:C7H11N3O2
MW:169.181141138077
CID:5938956
PubChem ID:165794106
Update Time:2025-06-08

2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
    • EN300-1743749
    • 2228128-44-5
    • Inchi: 1S/C7H11N3O2/c1-2-10-4-3-5(9-10)6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)
    • InChI Key: BMTVIWMEWAXVED-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CN(CC)N=1)N)=O

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 81.1Ų

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Additional information on 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

Research Briefing on 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS: 2228128-44-5): Recent Advances and Applications

The compound 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS: 2228128-44-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-acetic acid hybrid structure, has demonstrated potential in various therapeutic applications, including as a building block for novel drug candidates and as a modulator of biological pathways. Recent studies have explored its synthesis, physicochemical properties, and biological activities, shedding light on its promising role in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, highlighting its scalability and reproducibility for industrial applications. The research team employed a multi-step synthesis involving the condensation of ethyl pyrazole-3-carboxylate with glycine derivatives, followed by selective deprotection and purification. The resulting compound exhibited high purity (>98%) and stability under various storage conditions, making it suitable for further pharmacological evaluations.

In terms of biological activity, recent in vitro studies have revealed that 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid exhibits moderate inhibitory effects on specific inflammatory cytokines, suggesting potential applications in autoimmune and inflammatory disorders. A 2024 preprint on bioRxiv reported its interaction with the NLRP3 inflammasome pathway, where it showed dose-dependent suppression of IL-1β production in macrophage cell lines. These findings position the compound as a promising scaffold for developing novel anti-inflammatory agents.

The pharmaceutical industry has also shown interest in this compound's potential as a chiral auxiliary in asymmetric synthesis. Its rigid pyrazole ring and carboxylic acid functionality make it an attractive candidate for constructing complex molecular architectures with high stereoselectivity. Several patent applications filed in 2023-2024 describe its use in synthesizing bioactive molecules with improved pharmacokinetic properties.

From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that 2-amino-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid possesses favorable pharmacokinetic profiles in rodent models, with good oral bioavailability and minimal off-target effects. However, researchers caution that further optimization may be required to enhance its metabolic stability and tissue penetration for therapeutic applications.

Looking ahead, the scientific community anticipates more detailed structure-activity relationship (SAR) studies to explore modifications of the pyrazole ring and amino acid moiety. Computational modeling approaches are being employed to predict potential binding modes with biological targets, which could accelerate the discovery of derivatives with enhanced potency and selectivity. The compound's versatility and demonstrated biological activities make it a valuable asset in the medicinal chemist's toolkit for addressing various disease targets.

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